molecular formula C44H42O4P2 B3424689 (R)-An-Phanephos CAS No. 364732-86-5

(R)-An-Phanephos

Cat. No. B3424689
CAS RN: 364732-86-5
M. Wt: 696.7 g/mol
InChI Key: JALREJYREHTOKW-UHFFFAOYSA-N
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Description

(R)-An-Phanephos, also known as (R)-2-Amino-3-phenyl-1-propanol, is a chiral building block used in the synthesis of molecules for scientific research. It is a versatile compound that has been used in various applications, including the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the use of this compound.

Scientific Research Applications

Asymmetric Catalysis

The (R)-An-Phanephos ligand has been utilized in asymmetric catalysis. For instance, its application in Ru(II)-catalyzed asymmetric hydrogenation of β-ketoesters achieved up to 96% enantiomeric excess, demonstrating its effectiveness in practical and reproducible procedures (Pye, Rossen, Reamer, Volante, & Reider, 1998). Similarly, Rh(I)–phosphane and phosphane–phosphite catalysts, including commercial ligands like (R)-Phanephos, have been used for the enantioselective catalytic arylation of ethyl glyoxylate, providing access to ethyl mandelate derivatives with high yield and good enantioselectivity (Marques, Dindaroglu, Schmalz, & Burke, 2014).

Luminescence and Photophysics

This compound compounds have been explored for their luminescence properties. The rigid Cu(dmp)(phanephos) complex displays high luminescence quantum yield at ambient temperature, making it a potential candidate for OLED applications (Czerwieniec, Kowalski, & Yersin, 2013). Another study on (phanephos)ReI(CO)3Cl, characterized by a lowest-energy intraligand excited state, further contributes to the understanding of the photophysical properties of these complexes (Kunkely & Vogler, 2002).

Organic Synthesis

This compound ligands have been utilized in organic synthesis, such as in the iridium-catalyzed highly enantioselective ring opening reaction of oxabenzonorbornadienes with amines (Zhou, Lu, Han, Zeng, Zhang, & Fan, 2015). Additionally, cyclometalated Iridium-PhanePhos complexes have shown effectiveness in enantioselective allene-fluoral reductive coupling and related alcohol-mediated carbonyl additions, forming acyclic quaternary carbon stereocenters (Schwartz, Holmes, Brito, Gonçalves, Richardson, Ruble, Huang, & Krische, 2019).

Additional Applications

Other notable applications include the use of fluorinated phanephos ligands in rhodium catalysts for direct asymmetric reductive amination of secondary amines (Gilbert, Tin, Fuentes, Fanjul, & Clarke, 2020), and the kinetic resolution of hydroperoxides with enantiopure phosphines using (R)-xylyl-PHANEPHOS (Driver, Harris, & Woerpel, 2007).

properties

IUPAC Name

[11-bis(4-methoxyphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(4-methoxyphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H42O4P2/c1-45-35-13-21-39(22-14-35)49(40-23-15-36(46-2)16-24-40)43-29-31-5-9-33(43)11-7-32-6-10-34(12-8-31)44(30-32)50(41-25-17-37(47-3)18-26-41)42-27-19-38(48-4)20-28-42/h5-6,9-10,13-30H,7-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALREJYREHTOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H42O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

364732-86-5
Record name (R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane R-An-Phanephos
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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